molecular formula C9H15N3O3 B15165501 Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B15165501
M. Wt: 213.23 g/mol
InChI Key: AMWRASLDFLKBIC-UHFFFAOYSA-N
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Description

Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is a chemical compound with the molecular formula C9H15N3O3. It is known for its unique structure, which includes an acetamide group, a methoxyethylamino group, and an isoxazolyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 2-methoxyethylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide,2-[(2-hydroxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
  • **Acetamide,2-[(2-ethoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
  • **Acetamide,2-[(2-propoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-

Uniqueness

Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is unique due to its methoxyethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C9H15N3O3/c1-7-5-8(12-15-7)11-9(13)6-10-3-4-14-2/h5,10H,3-4,6H2,1-2H3,(H,11,12,13)

InChI Key

AMWRASLDFLKBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CNCCOC

Origin of Product

United States

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